2-chloro-N-cyclopent-1-en-1-yl-N-ethylacetamide
Description
2-Chloro-N-cyclopent-1-en-1-yl-N-ethylacetamide is a substituted acetamide featuring a cyclopentenyl ring and an ethyl group as the N-bound substituents. The compound’s structure includes a chloroacetamide backbone (ClCH₂CONR₁R₂), where the nitrogen atom is substituted with a cyclopentene ring and an ethyl group. Its synthesis likely involves nucleophilic substitution or condensation reactions, akin to other chloroacetamide derivatives .
Properties
Molecular Formula |
C9H14ClNO |
|---|---|
Molecular Weight |
187.66 g/mol |
IUPAC Name |
2-chloro-N-(cyclopenten-1-yl)-N-ethylacetamide |
InChI |
InChI=1S/C9H14ClNO/c1-2-11(9(12)7-10)8-5-3-4-6-8/h5H,2-4,6-7H2,1H3 |
InChI Key |
UQSJSTMOSHKSIU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CCCC1)C(=O)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(cyclopent-1-en-1-yl)-N-ethylacetamide typically involves the reaction of cyclopentene with ethylamine and chloroacetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Cyclopentene: reacts with to form N-(cyclopent-1-en-1-yl)ethylamine.
N-(cyclopent-1-en-1-yl)ethylamine: is then reacted with to yield 2-chloro-N-(cyclopent-1-en-1-yl)-N-ethylacetamide.
Industrial Production Methods
In industrial settings, the production of 2-chloro-N-(cyclopent-1-en-1-yl)-N-ethylacetamide is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(cyclopent-1-en-1-yl)-N-ethylacetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: The compound can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or potassium hydroxide under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Formation of N-(cyclopent-1-en-1-yl)-N-ethylacetamide derivatives.
Oxidation: Formation of oxides or hydroxylated products.
Reduction: Formation of amines or other reduced derivatives.
Scientific Research Applications
Scientific Research Applications of 2-chloro-N-cyclopent-1-en-1-yl-N-ethylacetamide
2-chloro-N-(cyclopent-1-en-1-yl)-N-ethylacetamide is a compound used in scientific research across chemistry, biology, medicine, and industry. It has a unique chemical structure featuring a chloro group, a cyclopentene ring, and an ethylacetamide moiety. The chloro group enhances its reactivity, while the cyclopentene ring offers rigidity that impacts its biological interactions and chemical behavior.
Chemistry
The compound is used as a reagent in organic synthesis and as a building block for creating more complex molecules. It can form various derivatives through substitution, oxidation, or reduction reactions.
Biology
2-chloro-N-(cyclopent-1-en-1-yl)-N-ethylacetamide is studied for its potential biological activity and interactions with biomolecules. Research indicates it may interact with specific enzymes or receptors, leading to biological effects. Studies of these interactions are essential to evaluate its potential as a therapeutic agent or biochemical tool.
Medicine
The compound is investigated for potential therapeutic properties and as a precursor for drug development. Studies focus on its interactions with biomolecules to understand its biological effects and potential as a therapeutic agent.
Industry
2-chloro-N-(cyclopent-1-en-1-yl)-N-ethylacetamide is used in producing specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-(cyclopent-1-en-1-yl)-N-ethylacetamide involves its interaction with specific molecular targets. The chloro group and the cyclopentene ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Applications: Bulky aromatic substituents (e.g., 2,6-diethylphenyl in alachlor/pretilachlor) correlate with herbicidal activity due to enhanced lipid solubility and target-site binding . Hydroxymethyl groups (e.g., 2-chloro-N-(hydroxymethyl)acetamide) favor preservative uses, likely due to formaldehyde-releasing properties .
Crystallographic Insights :
- 2-Chloro-N-phenylacetamide exhibits antiparallel alignment of N–H and C=O bonds and a syn arrangement of C–Cl and C=O groups. This conformation stabilizes hydrogen-bonded chains (N–H⋯O) in the solid state, a feature critical for material stability .
Collision Cross-Section (CCS) Data :
- For 2-chloro-N-(1-thiophen-2-ylethyl)acetamide, CCS values (143.2–153.0 Ų) suggest moderate polarity, useful for chromatographic or mass spectrometry-based identification .
Biological Activity
2-chloro-N-cyclopent-1-en-1-yl-N-ethylacetamide is an organic compound notable for its unique chemical structure, which includes a chloro group, a cyclopentene ring, and an ethylacetamide moiety. This compound has garnered attention in scientific research due to its potential biological activity and interactions with various biomolecules. The following sections will explore its synthesis, biological mechanisms, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the reaction of cyclopentene with ethylamine and chloroacetyl chloride. The general reaction scheme is as follows:
- Formation of N-(cyclopent-1-en-1-yl)ethylamine :
- Cyclopentene reacts with ethylamine.
- Formation of the target compound :
- N-(cyclopent-1-en-1-yl)ethylamine is then reacted with chloroacetyl chloride to yield this compound.
Biological Activity
Research indicates that this compound interacts with various biomolecules, potentially influencing several biological pathways. Its biological activity can be categorized into several key areas:
Enzyme Interactions
Preliminary studies suggest that this compound may interact with specific enzymes, which could lead to alterations in metabolic pathways. The presence of the chloro group enhances its reactivity, allowing it to participate in substitution reactions that may affect enzyme function.
Pharmacological Potential
The compound is under investigation for its potential therapeutic properties. Initial findings indicate that it may exhibit activity against certain cancer cell lines, although more detailed studies are required to confirm these effects and elucidate the underlying mechanisms .
Case Studies and Research Findings
A variety of studies have explored the biological activity of this compound:
- In vitro Studies :
-
Structure-Activity Relationship (SAR) :
- Comparative studies with similar compounds have highlighted that modifications in the side chains significantly influence biological activity. For instance, compounds with different alkyl groups attached to the nitrogen atom showed varied levels of potency against target enzymes.
- Mechanism of Action :
Comparison with Similar Compounds
The following table summarizes some structural analogs of this compound and their unique features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-chloro-N-(cyclopent-1-en-1-yl)-N-methylacetamide | CHClNO | Methyl group instead of ethyl; potentially different reactivity |
| 2-chloro-N-(cyclohex-1-en-1-yl)-N-ethylacetamide | CHClNO | Cyclohexene ring; different steric effects |
| 2-chloro-N-(naphthalen-1-yl)ethylacetamide | CHClNO | Naphthalene moiety; increased aromatic character |
Q & A
Q. What are the standard synthetic methodologies for preparing 2-chloro-N-cyclopent-1-en-1-yl-N-ethylacetamide, and how are reaction conditions optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting chloroacetyl chloride with cyclopentenyl-ethylamine derivatives under controlled conditions. Key parameters include:
-
Solvent : Anhydrous dichloromethane or tetrahydrofuran to minimize hydrolysis.
-
Temperature : 0–5°C to suppress side reactions (e.g., over-alkylation).
-
Catalyst : Triethylamine or pyridine to neutralize HCl byproducts.
For cyclopentene ring formation, Friedel-Crafts alkylation or Diels-Alder reactions may precede acetamide functionalization .- Table 1 : Representative Synthetic Routes
Q. How is the structural confirmation of this compound achieved using spectroscopic techniques?
- Methodological Answer : IR Spectroscopy : Confirms the presence of C=O (1650–1700 cm⁻¹), C-Cl (550–750 cm⁻¹), and N-H (3300 cm⁻¹, if secondary amide). ¹H/¹³C NMR identifies substituents:
-
Cyclopentene protons: δ 5.5–6.0 (vinyl protons) and δ 2.0–2.5 (methylene groups).
-
Chloroacetamide CH₂Cl: δ 3.8–4.2 (singlet).
-
N-Ethyl group: δ 1.1–1.3 (CH₃) and δ 3.3–3.5 (N-CH₂).
Advanced 2D NMR (e.g., HSQC, COSY) resolves overlapping signals in complex mixtures .- Table 2 : Key Spectroscopic Signals
| Functional Group | IR (cm⁻¹) | ¹H NMR (δ) | ¹³C NMR (δ) |
|---|---|---|---|
| C=O (amide) | 1680 | - | 170–175 |
| CH₂Cl | - | 4.0 (s, 2H) | 45–50 |
| Cyclopentene (C=C) | - | 5.7 (m, 1H) | 125–130 |
Advanced Research Questions
Q. What strategies can resolve discrepancies in spectroscopic data when characterizing substituted chloroacetamides?
- Methodological Answer : Conflicting data may arise from tautomerism, impurities, or dynamic effects. Mitigation strategies include:
- Variable Temperature NMR : Identifies rotamers or conformational changes.
- X-ray Crystallography : Provides unambiguous structural validation (e.g., cyclopentene ring geometry) .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR/IR spectra for comparison .
Cross-validation with mass spectrometry (HRMS) ensures molecular ion consistency .
Q. How does the electron-withdrawing cyclopentene ring influence the acetamide group’s reactivity in nucleophilic substitutions?
- Methodological Answer : The cyclopentene ring’s conjugation with the acetamide group increases electrophilicity at the carbonyl carbon, enhancing susceptibility to nucleophilic attack. This is quantified via:
-
Hammett Constants : σₚ values predict substituent effects on reaction rates.
-
Kinetic Studies : Monitoring hydrolysis rates under basic vs. acidic conditions.
Steric hindrance from the bicyclic structure may reduce reactivity in bulky nucleophiles .- Table 3 : Reactivity Trends in Substituted Acetamides
| Substituent | Hydrolysis Rate (k, s⁻¹) | Steric Hindrance (ų) |
|---|---|---|
| Cyclopentene-N-ethyl | 2.5 × 10⁻³ | 85 |
| Phenyl-N-ethyl | 1.8 × 10⁻³ | 92 |
Q. What advanced analytical techniques are critical for studying degradation pathways of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
